molecular formula C9H12BrNO2 B13555180 2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol

2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol

Cat. No.: B13555180
M. Wt: 246.10 g/mol
InChI Key: CZEVQFURMFATFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12BrNO2 and a molecular weight of 246.1 g/mol . This compound is characterized by the presence of an amino group, a bromo substituent, and a methoxy group attached to a phenyl ring, along with an ethan-1-ol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the bromination of 2-methoxyphenylacetic acid followed by amination and reduction steps. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents such as dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted phenyl ethanols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and bromo groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems .

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

2-amino-2-(2-bromo-6-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-13-8-4-2-3-6(10)9(8)7(11)5-12/h2-4,7,12H,5,11H2,1H3

InChI Key

CZEVQFURMFATFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Br)C(CO)N

Origin of Product

United States

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